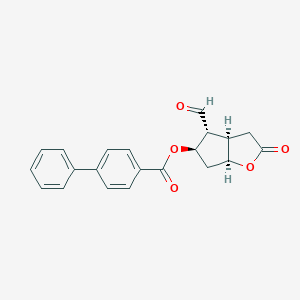
1-氰基-2-羟基-3-丁烯
描述
1-Cyano-2-hydroxy-3-butene, also known as crambene, is a secondary alcohol . It is a natural product found in Brassica napus and Brassica oleracea . It has a molecular formula of C5H7NO and a molecular weight of 97.12 g/mol . It is a mitochondrial toxin that causes apoptosis in liver cells .
Synthesis Analysis
1-Cyano-2-hydroxy-3-butene can be isolated and purified from Crambe abyssinica seed meal using immiscible solvent extraction and high-performance liquid chromatography .Molecular Structure Analysis
The IUPAC name for 1-Cyano-2-hydroxy-3-butene is 3-hydroxypent-4-enenitrile . The InChI string is InChI=1S/C5H7NO/c1-2-5(7)3-4-6/h2,5,7H,1,3H2 and the canonical SMILES string is C=CC(CC#N)O .Chemical Reactions Analysis
1-Cyano-2-hydroxy-3-butene is a nitrile found in cruciferous vegetables that causes significant upregulation of quinone reductase and glutathione S-transferases in vivo and in vitro, making it a likely candidate as a cancer chemopreventive compound .Physical And Chemical Properties Analysis
The computed properties of 1-Cyano-2-hydroxy-3-butene include a molecular weight of 97.12 g/mol, XLogP3-AA of -0.1, hydrogen bond donor count of 1, hydrogen bond acceptor count of 2, and rotatable bond count of 2 .科学研究应用
Application in Material Science
Summary of the Application
3-hydroxypent-4-enenitrile is used in the synthesis of europium complexes based on aminophenyl based polyfluorinated β-diketonates .
Methods of Application
The compound is used in the synthesis of a series of europium complexes. The process involves the use of three aminophenyl based polyfluorinated β-diketonates .
Results or Outcomes
The results demonstrated that the triphenylamine based polyfluorinated Eu 3+ – β -diketonate complexes dramatically red-shifted the excitation maximum to the visible region with an impressive quantum yield .
Application in Agriculture
Summary of the Application
1-Cyano-2-Hydroxy-3-Butene, a phytotoxin from Crambe (Crambe abyssinica) seedmeal, was found to suppress seedling emergence and biomass accumulation when added to a sandy loam soil containing wheat (Triticum aestivum Cardinal) and hemp sesbania (Sesbania exahata) seeds .
Methods of Application
The compound is extracted from Crambe seedmeal and added to a sandy loam soil containing wheat and hemp sesbania seeds .
Results or Outcomes
The application of 1-Cyano-2-Hydroxy-3-Butene resulted in the suppression of seedling emergence and biomass accumulation .
Application in Medical Research
Summary of the Application
Studies have been conducted on the pancreatotoxicity of 1-cyano-2-hydroxy-3-butene .
Methods of Application
The compound was synthesized using 1,3-butadiene as a starting compound and administered orally in olive oil at a dose of 200 mg/kg to adult male rats .
Results or Outcomes
At 4 hours after dosing, pancreatic non-protein thiol content was depleted but rebounded at 24 hours to 3 times control values. At 120 hours after dosing, pancreatic non-protein thiol levels were still elevated over control levels .
Application in Chemical Synthesis
Summary of the Application
3-hydroxypent-4-enenitrile is used in chemical synthesis . It is often used as a starting material or intermediate in the synthesis of other complex molecules .
Methods of Application
The specific methods of application can vary greatly depending on the target molecule being synthesized .
Results or Outcomes
The outcomes of the synthesis can also vary greatly, but the use of 3-hydroxypent-4-enenitrile can often lead to the successful synthesis of the target molecule .
Application in Safety Data Sheet
Summary of the Application
1-Cyano-2-Hydroxy-3-Butene is mentioned in safety data sheets, indicating its use in various industrial and laboratory settings .
Methods of Application
The compound is handled according to the safety guidelines outlined in the data sheet .
Results or Outcomes
Adherence to the safety guidelines helps ensure safe handling and use of the compound .
Application in Metabonomic Investigations
Summary of the Application
Metabonomic investigations have been conducted into the global biochemical sequelae of exposure to the pancreatic toxin 1-cyano-2-hydroxy-3-butene .
Methods of Application
The compound was administered to rats and the biochemical changes were monitored .
Results or Outcomes
The results of these investigations provide valuable insights into the biochemical effects of 1-cyano-2-hydroxy-3-butene .
安全和危害
1-Cyano-2-hydroxy-3-butene is toxic if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
属性
IUPAC Name |
3-hydroxypent-4-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c1-2-5(7)3-4-6/h2,5,7H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCLOVRWBLGJQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CC#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20950134 | |
| Record name | 3-Hydroxypent-4-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20950134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyano-2-hydroxy-3-butene | |
CAS RN |
27451-36-1, 6071-81-4, 7451-85-6 | |
| Record name | 3-Hydroxy-4-pentenenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27451-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cyano-2-hydroxy-3-butene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027451361 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butene, (S)-1-cyano-2-hydroxy-3- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=321802 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Hydroxypent-4-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20950134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxypent-4-enenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Cyano-2-hydroxy-3-butene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031339 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



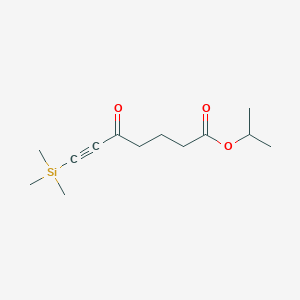
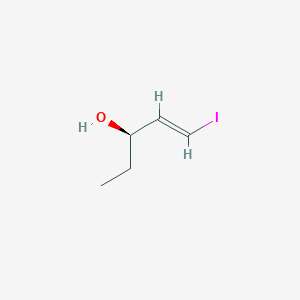
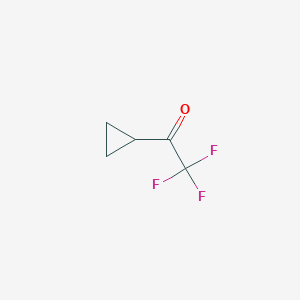
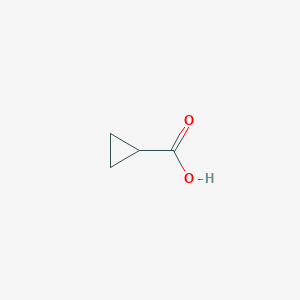
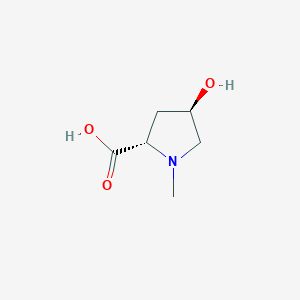
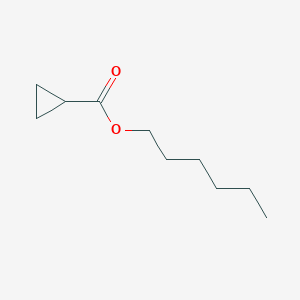
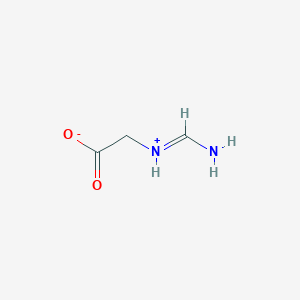
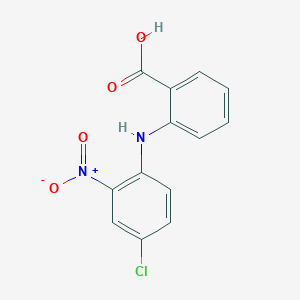
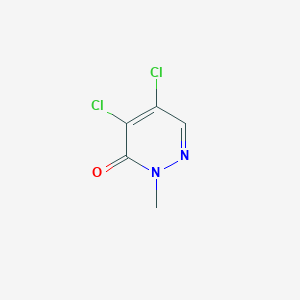
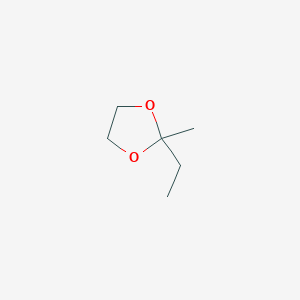
![(Z)-7-[(1R,2R,3R)-3-[Tert-butyl(dimethyl)silyl]oxy-2-[(E,3S)-3-[tert-butyl(dimethyl)silyl]oxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B31302.png)
![(3Ar,4R,5R,6aS)-5-[tert-butyl(dimethyl)silyl]oxy-4-[(E,3S)-3-[tert-butyl(dimethyl)silyl]oxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B31304.png)
![(3aR,4R,5R,6aS)-5-Hydroxy-4-((S,E)-3-hydroxyoct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B31310.png)
